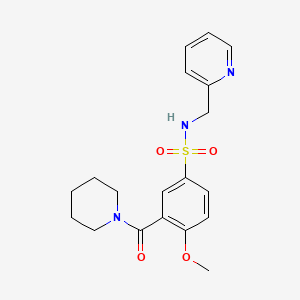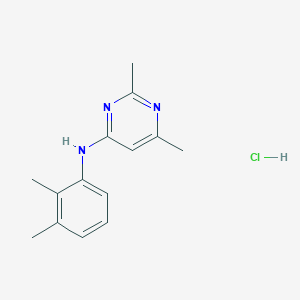
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. MPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types and is associated with poor prognosis.
Mécanisme D'action
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is a potent inhibitor of CA IX, which is an enzyme that plays a crucial role in regulating pH in cancer cells. CA IX is overexpressed in response to hypoxia, and its expression is associated with poor prognosis in many cancer types. By inhibiting CA IX, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, particularly in hypoxic tumors. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to reduce intraocular pressure in animal models of glaucoma. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potent inhibitory activity against CA IX. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to be effective in preclinical studies, and its mechanism of action is well understood. However, one of the limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Another limitation of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potential toxicity, particularly in the liver and kidneys.
Orientations Futures
There are several future directions for research on 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to improve its solubility and bioavailability in vivo, which could enhance its therapeutic efficacy. Another direction is to study its potential applications in combination with other anticancer agents, such as chemotherapy and radiation therapy. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide could also be studied for its potential applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of CA IX-specific imaging agents could facilitate the clinical translation of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide as a diagnostic and therapeutic agent for cancer.
Applications De Recherche Scientifique
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, particularly in hypoxic tumors. Hypoxia is a common feature of solid tumors, and CA IX is overexpressed in response to hypoxia. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of hypoxic tumors in preclinical studies. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been studied for its potential applications in other diseases, such as glaucoma, epilepsy, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(13-17(18)19(23)22-11-5-2-6-12-22)27(24,25)21-14-15-7-3-4-10-20-15/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHIOTRUVXTSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4668071.png)

![methyl 4-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4668091.png)

![ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4668105.png)

![7-methoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4668116.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide](/img/structure/B4668135.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B4668150.png)
![5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4668154.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)
![2-amino-5-(5-bromo-2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4668172.png)